molecular formula C20H18FN5O4 B11460037 N-(3-fluorobenzyl)-2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide

N-(3-fluorobenzyl)-2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide

Cat. No.: B11460037
M. Wt: 411.4 g/mol
InChI Key: WSGCBSGTGLGXHC-UHFFFAOYSA-N
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Description

“N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of imidazotriazoles. This compound is characterized by its complex structure, which includes fluorophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorophenyl and methoxyphenyl groups can influence binding affinity and specificity.

Medicine

In medicine, “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-CHLOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE
  • N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE

Uniqueness

The uniqueness of “N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOL-3-YL]ACETAMIDE” lies in its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The presence of the methoxyphenyl group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18FN5O4

Molecular Weight

411.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[6-(4-methoxyphenyl)-2,5-dioxo-7H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide

InChI

InChI=1S/C20H18FN5O4/c1-30-16-7-5-15(6-8-16)24-11-17-23-19(28)25(26(17)20(24)29)12-18(27)22-10-13-3-2-4-14(21)9-13/h2-9H,10-12H2,1H3,(H,22,27)

InChI Key

WSGCBSGTGLGXHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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